molecular formula C6H3BrClFN2O2 B6589439 4-bromo-2-chloro-3-fluoro-6-nitroaniline CAS No. 2383579-89-1

4-bromo-2-chloro-3-fluoro-6-nitroaniline

Cat. No. B6589439
CAS RN: 2383579-89-1
M. Wt: 269.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-3-fluoro-6-nitroaniline, also known as 4-BCFNA, is an organic compound that belongs to the group of fluorinated anilines. It is composed of an amine group, two halogen atoms, and a nitro group. 4-BCFNA is a white crystalline solid that is soluble in organic solvents and has a melting point of 158-160 °C. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-3-fluoro-6-nitroaniline depends on its application. In organic synthesis, 4-bromo-2-chloro-3-fluoro-6-nitroaniline acts as a nucleophile, attacking electrophilic centers in substrates. In polymerization reactions, 4-bromo-2-chloro-3-fluoro-6-nitroaniline acts as a catalyst, promoting the formation of polymers from monomers.
Biochemical and Physiological Effects
4-bromo-2-chloro-3-fluoro-6-nitroaniline is not known to have any direct biochemical or physiological effects. However, compounds synthesized from 4-bromo-2-chloro-3-fluoro-6-nitroaniline may have biochemical and physiological effects, depending on their structure and activity.

Advantages and Limitations for Lab Experiments

4-bromo-2-chloro-3-fluoro-6-nitroaniline has several advantages for use in laboratory experiments. It is a stable compound with a low melting point, making it easy to handle and store. It is soluble in organic solvents and has a high solubility in water, making it easy to work with in aqueous solutions. It is also a versatile reagent, making it useful in a variety of organic synthesis reactions.
However, 4-bromo-2-chloro-3-fluoro-6-nitroaniline has some limitations. It is toxic and flammable, and should be handled with caution. It is also a potent electrophile, and can react with nucleophiles to form potentially hazardous products.

Future Directions

There are several potential future directions for research involving 4-bromo-2-chloro-3-fluoro-6-nitroaniline. It could be used to develop new pharmaceuticals, agrochemicals, and other organic compounds. It could also be used to synthesize new polymers, such as fluorinated polymers, for use in various applications. Additionally, it could be used as a reagent in organic synthesis to synthesize new compounds for use in various fields, such as medicine and materials science. Finally, it could be used to study the mechanism of action of various organic compounds and to develop new catalysts for organic synthesis.

Synthesis Methods

4-bromo-2-chloro-3-fluoro-6-nitroaniline is typically synthesized by a two-step process. In the first step, 4-bromo-3-fluoroaniline is reacted with phosphorus oxychloride in an aprotic solvent such as dimethylformamide (DMF) to form 4-bromo-2-chloro-3-fluoroaniline. In the second step, the resulting product is nitrated with nitric acid in acetic acid to produce 4-bromo-2-chloro-3-fluoro-6-nitroaniline.

Scientific Research Applications

4-bromo-2-chloro-3-fluoro-6-nitroaniline is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and as a catalyst in polymerization reactions. It is also used in the synthesis of fluorinated polymers, such as polystyrene-block-polymethylmethacrylate-block-polystyrene (PS-b-PMMA-b-PS) copolymers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-chloro-3-fluoro-6-nitroaniline involves the introduction of bromine, chlorine, fluorine, and nitro groups onto aniline.", "Starting Materials": [ "Aniline", "Bromine", "Chlorine", "Fluorine", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Diazotization of Aniline - Aniline is diazotized using nitric acid and sulfuric acid to form diazonium salt.", "Step 2: Sandmeyer Reaction - The diazonium salt is then reacted with copper(I) bromide to introduce the bromine group.", "Step 3: Chlorination - The product from step 2 is then chlorinated using chlorine gas to introduce the chlorine group.", "Step 4: Fluorination - The product from step 3 is then fluorinated using fluorine gas to introduce the fluorine group.", "Step 5: Nitration - The product from step 4 is then nitrated using nitric acid to introduce the nitro group.", "Step 6: Isolation - The final product is isolated by adding hydrochloric acid to the reaction mixture, followed by sodium hydroxide to precipitate the product. The product is then washed with ice-cold water and dried." ] }

CAS RN

2383579-89-1

Product Name

4-bromo-2-chloro-3-fluoro-6-nitroaniline

Molecular Formula

C6H3BrClFN2O2

Molecular Weight

269.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.